5-amino-N-(2-methoxy-5-methylphenyl)-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-N-(2-methoxy-5-methylphenyl)-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a triazole ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(2-methoxy-5-methylphenyl)-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Amination and Carboxylation: Introduction of the amino and carboxamide groups can be done using standard amination and carboxylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can target the triazole ring or the carboxamide group.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions depend on the specific conditions used but can include oxidized derivatives, reduced triazole rings, and substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound can be studied for its potential interactions with biological macromolecules. Its triazole ring is known to interact with proteins and nucleic acids, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. The presence of the triazole ring suggests it might have antimicrobial or anticancer properties.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-amino-N-(2-methoxy-5-methylphenyl)-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins and nucleic acids, potentially inhibiting their function. This can lead to various biological effects, depending on the specific target.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-2-methoxyphenol
- 2-methoxyphenyl isocyanate
Uniqueness
Compared to similar compounds, 5-amino-N-(2-methoxy-5-methylphenyl)-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of functional groups and the presence of the triazole ring
Properties
IUPAC Name |
5-amino-N-(2-methoxy-5-methylphenyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-12-8-9-16(26-3)15(10-12)21-19(25)17-18(20)24(23-22-17)11-14-7-5-4-6-13(14)2/h4-10H,11,20H2,1-3H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTBEAPHIJCNOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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